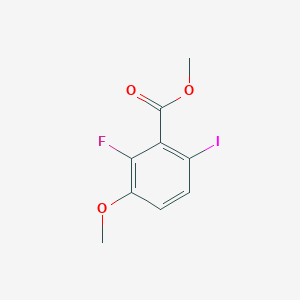
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14BrIN2O and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, along with a piperazine moiety substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively.
Piperazine Introduction: The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the brominated and iodinated phenyl compound.
Methanone Formation: Finally, the methanone group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Applications De Recherche Scientifique
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and iodine atoms, along with the piperazine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone lies in the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C12H14BrIN2O |
|---|---|
Poids moléculaire |
409.06 g/mol |
Nom IUPAC |
(2-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
YQUHOSZAWAOJIW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


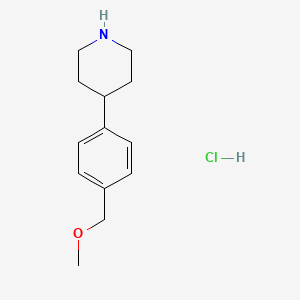
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
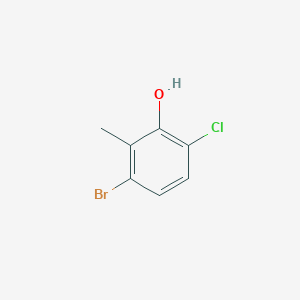
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
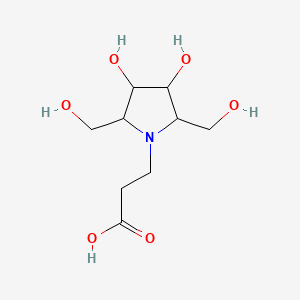

![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)

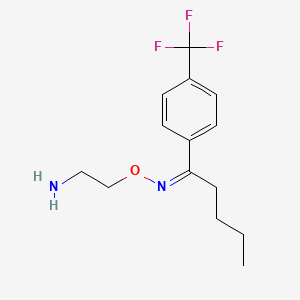


![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
